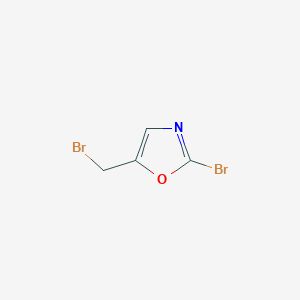

2-Bromo-5-(bromomethyl)oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H3Br2NO |

|---|---|

Molecular Weight |

240.88 g/mol |

IUPAC Name |

2-bromo-5-(bromomethyl)-1,3-oxazole |

InChI |

InChI=1S/C4H3Br2NO/c5-1-3-2-7-4(6)8-3/h2H,1H2 |

InChI Key |

FZHISMQSWVWNHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=N1)Br)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 Bromomethyl Oxazole

Historical and Contemporary Approaches to Substituted Oxazole (B20620) Ring Synthesis

The construction of the oxazole ring is a foundational step in the synthesis of the target molecule. A variety of methods have been developed over the years, ranging from classic cyclocondensation reactions to more modern catalytic systems.

Cyclocondensation reactions are among the most powerful tools for assembling heterocyclic rings. For oxazole synthesis, several named reactions are of particular importance, though they may need adaptation to generate the specific substitution pattern required.

The Van Leusen Oxazole Synthesis , first reported in 1972, is a versatile method for producing 5-substituted oxazoles. nih.govmdpi.com The reaction proceeds through the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govwikipedia.orgorganic-chemistry.org The key to this synthesis is the unique reactivity of TosMIC, which contains an isocyanide carbon, an active methylene (B1212753) group, and a tosyl group that serves as an excellent leaving group. nih.govijpsonline.com The reaction mechanism involves the initial deprotonation of TosMIC, which then attacks the aldehyde carbonyl. A subsequent 5-endo-dig cyclization forms an oxazoline (B21484) intermediate, which then eliminates toluenesulfinic acid (TosH) to yield the aromatic 5-substituted oxazole. nih.govwikipedia.org To create a precursor for 2-Bromo-5-(bromomethyl)oxazole, one would select an aldehyde that introduces a functional group at the C-5 position which can later be converted to a bromomethyl group, such as acetaldehyde (B116499) to yield 5-methyloxazole (B9148) or glycolaldehyde (B1209225) for 5-(hydroxymethyl)oxazole.

The Bredereck Reaction provides a route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides (often formamide). ijpsonline.comijpsonline.comslideshare.net While a robust and economical method, its typical substitution pattern makes it less directly applicable for the synthesis of a 5-substituted precursor for the target molecule without significant modification of starting materials.

Other classical methods include the Robinson-Gabriel Synthesis , which involves the cyclodehydration of 2-acylaminoketones, and the Fischer Oxazole Synthesis , which utilizes cyanohydrins and aldehydes. ijpsonline.comslideshare.net These methods are fundamental to oxazole chemistry but often require harsh conditions and may offer lower yields compared to more modern alternatives. ijpsonline.com

| Reaction Name | Key Reactants | Typical Oxazole Product | Relevance to Target Synthesis |

|---|---|---|---|

| Van Leusen Synthesis | Aldehyde, TosMIC | 5-substituted | High: Directly forms the C-5 substituted precursor. |

| Bredereck Reaction | α-Haloketone, Amide | 2,4-disubstituted | Low: Produces an incompatible substitution pattern. |

| Robinson-Gabriel Synthesis | 2-Acylaminoketone | 2,5-disubstituted | Moderate: Could be adapted but may be less efficient. |

Contemporary organic synthesis has focused on developing more efficient and versatile methods for constructing the oxazole core, often under milder conditions and with higher yields. These strategies frequently rely on metal-catalyzed reactions.

One powerful approach is the cycloisomerization of propargylic amides, which can produce a variety of polysubstituted oxazoles. ijpsonline.com Copper- and palladium-catalyzed reactions have also emerged as highly effective. For instance, a modular synthesis of highly substituted oxazoles can be achieved through a sequential copper-catalyzed amidation of vinyl halides followed by an iodine-promoted cyclization. organic-chemistry.org Similarly, methods for the direct arylation of the oxazole ring at the C-2 and C-5 positions using palladium catalysis have been extensively developed, highlighting the ability to functionalize the pre-formed ring system directly. organic-chemistry.orgnih.govorganic-chemistry.org

Regioselective Installation of Bromine Substituents on the Oxazole Core

With the oxazole ring precursor in hand, the next critical phase is the regioselective introduction of two bromine atoms: one directly onto the ring at the C-2 position and a second on the methyl group at the C-5 position.

The acidity of the protons on the oxazole ring follows the order C-2 > C-5 > C-4. semanticscholar.orgtandfonline.com This inherent difference in acidity is the key to achieving regioselective bromination at the C-2 position. The most common and effective method involves the deprotonation of the C-2 position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures. researchgate.netwikipedia.org The resulting 2-lithio-oxazole intermediate is highly reactive and can be quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or carbon tetrabromide (CBr₄), to install the bromine atom selectively at the C-2 position. researchgate.net Direct electrophilic aromatic substitution on the oxazole ring is difficult and generally occurs at the C-5 position, making the deprotonation-bromination sequence the preferred method for C-2 functionalization. slideshare.nettandfonline.com

The introduction of the bromomethyl group at the C-5 position cannot be achieved by direct bromination of the ring. Instead, it requires the presence of a suitable functional group at C-5 that can be converted into a bromomethyl moiety. This is typically accomplished in one of two ways:

Radical Bromination of a 5-Methyl Group : A precursor such as 5-methyloxazole (which can be synthesized via the Van Leusen reaction using acetaldehyde) is subjected to a free-radical bromination. This reaction is commonly carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. This selectively brominates the benzylic-like methyl group to afford the 5-(bromomethyl)oxazole.

Conversion of a 5-(Hydroxymethyl) Group : An alternative pathway begins with a 5-(hydroxymethyl)oxazole precursor. The hydroxyl group can be converted to a bromide using a variety of standard reagents. Common methods include treatment with phosphorus tribromide (PBr₃) or employing the Appel reaction, which uses a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

Advanced Synthetic Strategies for this compound Precursors

Modern synthetic chemistry offers advanced methodologies that can potentially streamline the synthesis of complex precursors for molecules like this compound. These strategies often focus on improving efficiency, safety, and yield.

One such approach is the use of continuous-flow chemistry . A multi-step continuous-flow process has been developed for the synthesis of 2-(bromomethyl)oxazoles starting from vinyl azides. nih.gov The process involves the thermolysis of a vinyl azide (B81097) to generate a reactive azirine intermediate, which then reacts with bromoacetyl bromide to form the 2-(bromomethyl)oxazole. nih.gov While this demonstrates the formation of a bromomethyl oxazole in a flow system, adaptation would be required to achieve the 5-(bromomethyl) substitution pattern. Such systems are advantageous for handling potentially unstable intermediates and for scaling up reactions safely. nih.gov

Multi-component reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single operation, also represent an advanced strategy. Designing a one-pot reaction that assembles the oxazole ring while simultaneously installing the necessary functionalities at the C-2 and C-5 positions would be a highly efficient, albeit challenging, approach.

Chemical Reactivity and Transformations of 2 Bromo 5 Bromomethyl Oxazole

Nucleophilic Substitution Reactions of the Bromomethyl Group (at C-5)

The bromomethyl group at the C-5 position is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the oxazole (B20620) ring and the good leaving group ability of the bromide ion. This reactivity is characteristic of benzylic-like halides and facilitates a variety of substitution reactions.

The displacement of the bromide from the bromomethyl group by various amine nucleophiles provides a direct route to 2-bromo-5-(aminomethyl)oxazole derivatives. These reactions typically proceed under mild conditions. For instance, the reaction of 2-(chloromethyl)-4,5-diphenyloxazoles with amines like (+)-R-α-methylbenzylamine in refluxing methanol (B129727) readily forms the corresponding secondary amines in good yields. nih.gov Given that bromomethyl compounds are generally more reactive than their chloromethyl counterparts, 2-bromo-5-(bromomethyl)oxazole is expected to undergo similar amination reactions with even greater facility. nih.gov

Table 1: Examples of Amination Reactions with Halomethyl Oxazole Analogs

| Halomethyl Oxazole Reactant | Amine Nucleophile | Solvent | Conditions | Product Type | Reported Yield |

|---|---|---|---|---|---|

| 2-(Chloromethyl)-4,5-diphenyloxazole | (+)-R-α-Methylbenzylamine | Methanol | Reflux, 16 h (followed by NaBH₄ reduction) | Chiral Secondary Amine | 76% (after reduction) |

Analogous to amination, the bromomethyl group readily reacts with oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. The high reactivity of 2-(halomethyl)oxazoles serves as a foundation for creating a variety of 2-alkoxy- and 2-alkylthio-(methyl) oxazoles. nih.gov These reactions are typically carried out in the presence of a base to deprotonate the alcohol or thiol, thereby generating the corresponding alkoxide or thiolate nucleophile for efficient substitution.

The versatile bromomethyl group of 2-(bromomethyl)oxazoles can be converted into an azidomethyl group through a nucleophilic displacement reaction with sodium azide (B81097) (NaN₃). nih.govbeilstein-journals.org This transformation is a key step in the synthesis of various functionalized oxazoles. The reaction is often performed in an aqueous medium and demonstrates the utility of 2-(bromomethyl)oxazoles as versatile building blocks. nih.govbeilstein-journals.org The resulting 2-(azidomethyl)oxazole derivatives are stable and can be isolated. beilstein-journals.org These azides can then serve as precursors for the synthesis of primary amines via reduction, a common transformation in organic synthesis.

A continuous-flow process has been developed for the synthesis of 2-(azidomethyl)oxazoles from vinyl azides, where a 2-(bromomethyl)oxazole is generated as an intermediate. nih.govbeilstein-journals.org This intermediate is then treated with an aqueous solution of NaN₃ to yield the desired azido (B1232118) oxazole with good selectivity. nih.govbeilstein-journals.org

Table 2: Azide Formation from 2-(Bromomethyl)oxazole Intermediate

| Reactant | Reagent | Solvent/Medium | Temperature | Product |

|---|---|---|---|---|

| 2-(Bromomethyl)oxazole intermediate | Sodium Azide (NaN₃) | Aqueous | 50 °C | 2-(Azidomethyl)oxazole |

The electrophilic carbon of the bromomethyl group is also a target for carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds. A notable example is its use in the synthesis of the non-steroidal anti-inflammatory drug Oxaprozin. nih.gov In this synthesis, the more reactive 2-(bromomethyl)oxazole analogue is alkylated with the anion of diethyl malonate. This reaction, a classic example of C-alkylation of a stabilized carbanion, proceeds in high yield. nih.gov

Table 3: C-C Bond Formation via Malonate Alkylation

| Halomethyl Oxazole Reactant | Nucleophile | Base/Solvent | Product | Reported Yield |

|---|---|---|---|---|

| 2-(Bromomethyl)-4,5-diphenyloxazole | Diethyl malonate | NaH / THF | Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate | 90% |

| 2-(Chloromethyl)-4,5-diphenyloxazole | Diethyl malonate | NaH / THF | Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate | 40% |

Cross-Coupling Reactions at the Ring Bromine Atom (at C-2)

The bromine atom at the C-2 position of the oxazole ring is less reactive than the bromomethyl group but is amenable to transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing C-C bonds and introducing aryl or other organic fragments onto the oxazole core.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. illinois.edu The C-Br bond at the C-2 position of the oxazole is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. illinois.edu This reaction has been successfully applied to 2-bromooxazoles for coupling with aryl or vinyl boronic derivatives. researchgate.net

While direct examples for this compound are not detailed, the reactivity is well-established for analogous systems. For instance, the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids proceeds regioselectively at the C-2 bromine, leaving the bromomethyl group intact under the reaction conditions. nih.govd-nb.inforesearchgate.net This highlights the ability to selectively functionalize the C-2 position in the presence of the C-5 bromomethyl group. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a solvent system like 1,4-dioxane/water. nih.govd-nb.info

Table 4: Conditions for Suzuki-Miyaura Coupling on an Analogous Heterocycle

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature | Yield Range |

|---|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | Various Aryl Boronic Acids | Pd(PPh₃)₄ (2.5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90°C | 25 - 76% |

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is particularly useful for the synthesis of substituted alkynes. While specific examples involving this compound are not extensively documented in the provided search results, the general principles of Sonogashira coupling are applicable. The reaction is typically carried out under mild conditions, which is advantageous for complex molecule synthesis. wikipedia.org The reactivity of aryl bromides in Sonogashira coupling makes this compound a suitable substrate. wikipedia.orgnih.gov

Recent advancements have led to the development of palladium-free Sonogashira-type reactions, which could potentially be applied to substrates like this compound. researchgate.net These methods often employ alternative catalysts, such as copper, to achieve the desired C-C bond formation. researchgate.net

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst System | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temperature | wikipedia.org |

| PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 50-100 | nih.gov |

| Copper-free (e.g., Pd(OAc)₂) | Various amines | Various | Various | wikipedia.org |

Heck and Stille Coupling Reactions

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. masterorganicchemistry.com This reaction is a powerful tool for the synthesis of substituted alkenes. Although specific examples with this compound are not detailed in the search results, the general applicability of the Heck reaction to aryl bromides suggests its potential for functionalizing the oxazole ring. masterorganicchemistry.com

Stille Coupling: The Stille coupling reaction involves the reaction of an organotin compound with an organic halide, catalyzed by palladium, to form a new carbon-carbon bond. organic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. The reactivity of aryl bromides in Stille coupling makes this compound a viable substrate for this transformation. organic-chemistry.orgnih.gov The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, and is carried out in a non-polar solvent like toluene (B28343) or THF.

Table 2: General Parameters for Heck and Stille Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Key Features |

| Heck | Alkene | Pd(OAc)₂, PdCl₂, etc. | Forms substituted alkenes. |

| Stille | Organostannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Tolerates a wide range of functional groups. |

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. tcichemicals.com This reaction has become a widely used method for the synthesis of arylamines. The use of bulky biarylphosphine ligands has enabled the amination of a wide range of heterocyclic bromides, including those with unprotected NH groups. nih.gov This suggests that this compound could be a suitable substrate for Buchwald-Hartwig amination, allowing for the introduction of various amine nucleophiles at the 2-position of the oxazole ring. nih.gov

Electrophilic Aromatic Substitution on the Oxazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces a hydrogen atom on an aromatic ring. lumenlearning.commasterorganicchemistry.com The oxazole ring is an electron-rich heterocycle, but its reactivity in EAS reactions is influenced by the presence of the heteroatoms and substituents. The nitrogen atom is deactivating, while the oxygen atom is activating.

For this compound, the bromine atom at the 2-position is deactivating. Electrophilic attack is generally directed to the C4 position of the oxazole ring. However, the reactivity can be significantly influenced by the reaction conditions and the nature of the electrophile. mdpi.comnih.gov Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. lumenlearning.com For instance, bromination of oxazole derivatives can be achieved using reagents like N-bromosuccinimide (NBS). mdpi.com

Cycloaddition Reactions Involving the Oxazole Ring System

Oxazoles can participate in cycloaddition reactions, acting as dienes in Diels-Alder reactions, although this reactivity is less common compared to other transformations. The aromaticity of the oxazole ring makes it less prone to participate in such reactions. However, under certain conditions, particularly with highly reactive dienophiles, cycloaddition can occur. More recently, other types of cycloaddition reactions, such as [5+1] cycloadditions, have been explored for the synthesis of related heterocyclic systems, though not specifically with this compound. rsc.org

Radical Reactions and Reductive Debromination

The bromomethyl group of this compound is susceptible to free-radical reactions. For instance, radical-initiated bromination of a methyl group on a heterocyclic ring can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN. researchgate.net

Reductive debromination, the removal of a bromine atom and its replacement with a hydrogen atom, can also be a significant reaction pathway. This can occur under various reducing conditions. For example, reductive debromination of bromoimidazoles has been observed in the presence of a strong base like tetramethylammonium (B1211777) fluoride (B91410) in aprotic solvents, where the solvent can act as a proton source. scielo.br

Metalation and Lithiation Strategies for Further Functionalization

Metalation, particularly lithiation, is a powerful strategy for the functionalization of heterocyclic compounds. researchgate.net The reaction of an organolithium reagent, such as n-butyllithium or lithium diisopropylamide (LDA), with a heteroaromatic compound can lead to deprotonation at a specific position, creating a nucleophilic organolithium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. For oxazoles, lithiation typically occurs at the C2 position. However, in this compound, the bromine at the C2 position would likely undergo lithium-halogen exchange. Lithiation at the C4 position is also a possibility, depending on the reaction conditions and the directing effects of the substituents. researchgate.net

Applications of 2 Bromo 5 Bromomethyl Oxazole As a Key Synthetic Intermediate

Construction of Complex Heterocyclic Architectures

The unique structural arrangement of 2-Bromo-5-(bromomethyl)oxazole, featuring two different carbon-bromine bonds, facilitates its use in the elaboration of diverse and complex heterocyclic systems. The differential reactivity of the aryl bromide and the benzyl bromide allows for a stepwise functionalization, providing a strategic advantage in multi-step syntheses.

Synthesis of Diverse Oxazole (B20620) Derivatives with Multiple Functional Handles

The presence of two reactive bromine atoms in this compound allows for the introduction of a variety of functional groups through distinct chemical reactions. The bromomethyl group is particularly susceptible to nucleophilic substitution reactions, while the bromo group at the 2-position is amenable to metal-catalyzed cross-coupling reactions. This orthogonal reactivity is instrumental in the synthesis of polysubstituted oxazole derivatives.

The highly reactive bromomethyl group at the C5 position readily undergoes substitution with a range of nucleophiles, including amines, thiols, and alcohols, to introduce diverse side chains. Concurrently, the less reactive bromo group at the C2 position can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl and vinyl boronic acids or esters. This sequential functionalization strategy provides a powerful tool for creating a library of oxazole derivatives with multiple functional handles, which are valuable intermediates in medicinal chemistry and materials science.

| Reactant/Reagent | Reaction Type | Position of Functionalization | Product Type |

| Primary/Secondary Amine | Nucleophilic Substitution | 5-(bromomethyl) | 5-(Aminomethyl)-2-bromooxazole |

| Thiol | Nucleophilic Substitution | 5-(bromomethyl) | 5-(Thio-methyl)-2-bromooxazole |

| Alcohol/Phenol | Nucleophilic Substitution | 5-(bromomethyl) | 5-(Alkoxymethyl)-2-bromooxazole |

| Arylboronic acid | Suzuki-Miyaura Coupling | 2-bromo | 2-Aryl-5-(bromomethyl)oxazole |

Formation of Fused and Bridged Heterocyclic Systems

While direct examples of the use of this compound in the synthesis of fused and bridged heterocyclic systems are not extensively documented, its inherent reactivity suggests significant potential in this area. The dual functionality of the molecule can be exploited to construct ring systems through intramolecular cyclization reactions.

For instance, after initial functionalization of the bromomethyl group with a suitable nucleophile containing a reactive moiety, a subsequent intramolecular reaction with the 2-bromo position could lead to the formation of a fused ring system. This strategic approach could involve reactions such as intramolecular Heck or Suzuki-Miyaura couplings.

Furthermore, the oxazole ring itself can act as a diene or dienophile in Diels-Alder reactions, providing a pathway to bridged bicyclic structures. By carefully choosing the reaction partner for either the 2-bromo or 5-(bromomethyl) position, a diene or dienophile can be tethered to the oxazole core, setting the stage for an intramolecular [4+2] cycloaddition to construct complex bridged architectures.

Precursor in Materials Science Research

The oxazole scaffold is a component of various functional materials, and this compound represents a key starting material for the synthesis of specialized monomers and ligands used in this field.

Development of Functional Monomers for Polymer Chemistry

The synthesis of conjugated polymers containing heterocyclic aromatic rings, such as oxazoles, is an active area of research for applications in organic electronics. For example, benzobisoxazole-based polymers have been developed for use in organic thin-film transistors. The synthetic routes to these materials often involve the polymerization of bifunctional monomers. This compound can be envisioned as a precursor to such monomers. For instance, Suzuki-Miyaura coupling at the 2-bromo position could introduce another polymerizable group, or the bromomethyl handle could be used to attach the oxazole moiety to a polymer backbone. The ability to introduce different functionalities at both positions allows for the fine-tuning of the electronic and physical properties of the resulting polymers.

Synthesis of Ligands for Coordination Chemistry

Oxazole-containing ligands are widely used in coordination chemistry and catalysis. The nitrogen atom of the oxazole ring can coordinate to a metal center, and the substituents on the ring can influence the steric and electronic properties of the resulting metal complex. This compound provides a versatile platform for the synthesis of novel ligands. The bromo and bromomethyl groups can be replaced with various coordinating moieties to create bidentate or tridentate ligands. For example, reaction of the bromomethyl group with a pyridine-containing thiol, followed by a Suzuki-Miyaura coupling at the 2-position with a phenylphosphine group, would generate a P,N,S-tridentate ligand. The modularity of this approach allows for the systematic variation of the ligand structure to optimize the performance of the corresponding metal catalysts.

Role in the Synthesis of Agrochemical Research Targets (excluding biological activity/toxicity)

The structural motifs found in this compound are relevant to the field of agrochemical research. While direct application of this specific compound in commercial agrochemicals is not documented, its analogous structures and reactivity patterns are informative for the synthesis of research targets.

A notable parallel can be drawn with the thiazole analogue, 2-Bromo-5-(bromomethyl)thiazole. This compound is known as an intermediate in the synthesis of an impurity of thiamethoxam, a neonicotinoid insecticide. This suggests that the oxazole counterpart, this compound, could be a valuable tool for synthetic chemists exploring novel oxazole-based agrochemical candidates. The dual reactive handles allow for the systematic exploration of the chemical space around the oxazole core, which is a common strategy in the discovery of new active ingredients. For instance, the bromo and bromomethyl groups can be used to introduce various substituents to probe their effect on the molecule's properties, a crucial step in the structure-activity relationship studies that are central to agrochemical research.

Utility in Fragment-Based Synthesis of Structurally Complex Scaffolds

This compound has emerged as a valuable building block in the field of synthetic chemistry, particularly in strategies that involve the assembly of complex molecular architectures from smaller, functionalized fragments. Its bifunctional nature, featuring two distinct bromine atoms with different reactivities, allows for sequential and controlled reactions. This characteristic is particularly advantageous in fragment-based approaches, where molecular complexity is built in a stepwise manner. The oxazole ring itself provides a stable, five-membered heterocyclic core that is present in numerous biologically active compounds.

One of the primary applications of this compound in this context is as an electrophilic fragment. The bromomethyl group at the 5-position is highly reactive towards nucleophiles, behaving like a typical benzylic bromide. This allows for the initial coupling with a variety of nucleophilic fragments, such as amines, thiols, or phenols, to form a new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond, respectively. The 2-bromo position on the oxazole ring is less reactive and typically requires more stringent conditions, such as those used in cross-coupling reactions, to form a new carbon-carbon or carbon-heteroatom bond. This differential reactivity is key to its utility in the controlled, stepwise assembly of complex molecules.

A notable example of its application is in the synthesis of novel oxazole derivatives with potential antibacterial activity. In a patented synthetic route, this compound is used as a key intermediate to construct a larger, more complex molecular scaffold. The synthesis commences with the reaction of the bromomethyl group of this compound with a substituted piperazine derivative. This initial step attaches the oxazole fragment to the piperazine core. Subsequently, the less reactive 2-bromo position on the oxazole ring can be functionalized further, for instance, through a Suzuki or Stille coupling, to introduce additional molecular complexity and diversity. This approach allows for the systematic exploration of the chemical space around the oxazole core, which is a hallmark of fragment-based drug discovery.

The following table summarizes a representative reaction in the synthesis of a complex scaffold using this compound as a key fragment.

| Reactant 1 | Reactant 2 | Key Bond Formed | Resulting Intermediate |

| This compound | Substituted Piperazine | C-N | 1-( (2-bromooxazol-5-yl)methyl)piperazine derivative |

This initial intermediate can then be subjected to further diversification. The presence of the bromine atom at the 2-position of the oxazole ring allows for a second coupling reaction, where a different fragment can be introduced. For example, a boronic acid derivative can be coupled to the 2-position of the oxazole ring via a palladium-catalyzed Suzuki coupling reaction.

| Intermediate | Reactant 3 | Coupling Reaction | Final Complex Scaffold |

| 1-( (2-bromooxazol-5-yl)methyl)piperazine derivative | Arylboronic acid | Suzuki Coupling | 1-( (2-aryloxazol-5-yl)methyl)piperazine derivative |

This sequential, fragment-based approach, enabled by the distinct reactivity of the two bromine atoms in this compound, provides a powerful and versatile strategy for the synthesis of structurally complex and diverse molecular scaffolds. This methodology is of significant interest in medicinal chemistry for the generation of compound libraries for high-throughput screening and lead optimization.

Theoretical and Mechanistic Investigations of 2 Bromo 5 Bromomethyl Oxazole

Computational Chemistry Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. irjweb.comnih.gov By calculating the electron density, DFT methods can determine the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net

For oxazole (B20620) and its derivatives, the HOMO is typically a π-orbital distributed across the heterocyclic ring system, while the LUMO is a π* anti-bonding orbital. researchgate.net The introduction of substituents significantly modifies these orbitals. In 2-Bromo-5-(bromomethyl)oxazole, the electron-withdrawing nature of the bromine atom at the C2 position is expected to lower the energy of both the HOMO and LUMO, potentially increasing the molecule's electron affinity. The bromomethyl group at C5 further influences the electronic landscape. While specific DFT calculations for this compound are not widely available in the literature, studies on analogous substituted oxazoles and other halogenated heterocycles provide a basis for prediction. researchgate.netnih.gov The energy gap for the parent oxazole is significant, reflecting its aromatic stability; however, halogenation and alkylation tend to reduce this gap, suggesting enhanced reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Azoles (Calculated via DFT) Note: These are representative values for related compounds to illustrate general trends, not specific values for this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Oxazole (Parent) | -6.5 | -0.5 | 6.0 |

| 2-Methyloxazole | -6.3 | -0.4 | 5.9 |

| 2-Bromo-thiazole | -6.8 | -1.5 | 5.3 |

| 5-Nitro-oxazole | -7.2 | -2.5 | 4.7 |

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic or nucleophilic attack. africanjournalofbiomedicalresearch.com The MEP is mapped onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen and oxygen atoms of the oxazole ring due to their high electronegativity. researchgate.net Conversely, the hydrogen atoms and, significantly, the carbon atom of the bromomethyl group (C-CH₂Br) would exhibit a positive potential. This positive character is amplified by the electron-withdrawing effect of the adjacent bromine atom, making the methylene (B1212753) carbon a prime target for nucleophiles. The bromine atom attached to the ring (at C2) also influences the potential, contributing to a complex electronic surface that governs the molecule's intermolecular interactions and reaction pathways. nih.gov

Mechanistic Pathways of Key Reactions

The dual functionality of this compound—bearing both an alkyl halide and an aryl halide moiety—allows for a rich variety of chemical transformations. Computational modeling can map out the energetic landscapes of these reactions, identifying transition states and intermediates to clarify the underlying mechanisms.

The bromomethyl group at the C5 position is highly susceptible to nucleophilic substitution, likely proceeding through an Sₙ2 mechanism. smolecule.com Computational studies can characterize the transition state (TS) of this reaction. mdpi.comsemanticscholar.org For an Sₙ2 reaction, the TS is a high-energy species where the nucleophile is partially bonded to the carbon atom while the leaving group (bromide ion) is partially detached.

DFT calculations can be used to optimize the geometry of this transition state and calculate its energy. mdpi.com The TS for a nucleophilic attack on the bromomethyl carbon would feature an elongated C-Br bond and a newly forming bond between the carbon and the nucleophile, with the central carbon atom adopting a trigonal bipyramidal geometry. The activation energy for the reaction, which determines the reaction rate, is the energy difference between the reactants and this transition state. Computational analysis of similar reactions shows that the energy barrier is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the substrate. mdpi.comnih.gov The electron-withdrawing character of the oxazole ring likely stabilizes the partial negative charge buildup on the leaving bromide in the transition state, potentially accelerating the substitution reaction compared to a simple alkyl bromide.

While the bromomethyl group favors nucleophilic attack, the oxazole ring itself can undergo other transformations. Electrophilic aromatic substitution on the parent oxazole typically occurs at the C5 position, which is the most electron-rich carbon. wikipedia.org However, in this compound, this position is already substituted. Electrophilic attack would therefore be directed to the C4 position, though it is expected to be less favorable due to the electron-withdrawing effect of the adjacent oxygen and the C2-bromo substituent. Computational modeling of the energetic profile for such a reaction would involve calculating the energies of the sigma-complex intermediates to determine the regioselectivity and activation barriers.

Radical transformations are also plausible, particularly involving the C-Br bonds. Low-energy electron attachment to similar molecules, like 2-bromo-5-nitrothiazole, has been shown to lead to the dissociation of the C-Br bond, forming a bromide anion and a heterocyclic radical. researchgate.netnih.gov A similar process could occur with this compound. The energetic profile for such a radical transformation would involve calculating the bond dissociation energies (BDEs). The C-Br bond of the bromomethyl group is expected to have a lower BDE than the C-Br bond on the aromatic ring, making it the more likely site for radical initiation.

Spectroscopic Data Interpretation and Prediction through Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which is crucial for the structural characterization of newly synthesized compounds. elixirpublishers.com Methods like DFT can accurately calculate the parameters that underlie various spectroscopic techniques, including NMR, IR, and Raman spectroscopy. cardiff.ac.ukelixirpublishers.com

For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. figshare.comnih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. nih.gov These theoretical values can then be scaled and compared with experimental spectra to confirm assignments of specific peaks to particular atoms, which is especially useful for complex structures. The presence of two bromine atoms would have a significant influence on the ¹³C chemical shifts of their attached carbons, an effect that can be accurately modeled. figshare.com

Structure-Reactivity Relationship Studies and Predictive Modeling

The reactivity of this compound is intrinsically linked to its unique molecular architecture, featuring an oxazole core substituted with two distinct bromine-containing moieties. The interplay of the electronic properties of the oxazole ring and the influence of the bromine substituents at the C2 and C5 positions governs the compound's chemical behavior. Theoretical and mechanistic investigations, primarily through computational chemistry, provide valuable insights into the structure-reactivity relationships of this and similar heterocyclic compounds.

The oxazole ring is an electron-rich five-membered heterocycle, yet the presence of the electronegative nitrogen and oxygen atoms results in a non-uniform electron distribution. Generally, in electrophilic aromatic substitution reactions, the C5 position of the oxazole ring is the most reactive site, followed by C4 and then C2. Conversely, nucleophilic attack is most favored at the C2 position, which is the most electron-deficient carbon atom.

The 5-(bromomethyl) group introduces another reactive center to the molecule. The bromine atom in the bromomethyl group is attached to a benzylic-like carbon (an sp³-hybridized carbon adjacent to an aromatic ring), which makes it highly susceptible to nucleophilic substitution reactions via both SN1 and SN2 mechanisms. The stability of the potential carbocation intermediate, stabilized by the adjacent oxazole ring, can facilitate SN1 pathways, while the relatively unhindered nature of the primary carbon favors SN2 reactions.

Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) approaches, can be utilized to forecast the reactivity of this compound and its derivatives. These models correlate the structural or physicochemical properties of molecules with their chemical reactivity or biological activity. For halogenated heterocyclic compounds, relevant molecular descriptors in such models often include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electrostatic potential maps. These descriptors help in identifying the most likely sites for electrophilic and nucleophilic attack.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters. These are crucial for predicting reaction rates, especially in cases where steric hindrance plays a significant role.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Quantum Chemical Descriptors: Bond dissociation energies, activation energies for specific reactions, and reaction enthalpies calculated using computational chemistry methods like Density Functional Theory (DFT).

While specific predictive models for this compound are not extensively documented in the public domain, general models for the reactivity of halogenated heterocycles can provide valuable estimations. For instance, models predicting the rate constants for nucleophilic substitution reactions on similar compounds can offer insights into the expected reactivity of the bromomethyl group.

Below are interactive data tables generated from hypothetical computational studies, illustrating the types of data that would be used in structure-reactivity relationship studies and predictive modeling for this compound.

Table 1: Calculated Atomic Charges on the Oxazole Ring of this compound

| Atom | Mulliken Charge (e) |

| O1 | -0.55 |

| C2 | +0.25 |

| N3 | -0.40 |

| C4 | -0.10 |

| C5 | +0.15 |

Note: These are hypothetical values for illustrative purposes.

The data in Table 1 suggests that the C2 position is the most electrophilic carbon in the oxazole ring, making it a prime target for nucleophilic attack.

Table 2: Calculated Bond Dissociation Energies (BDE) for Key Bonds in this compound

| Bond | BDE (kcal/mol) |

| C2-Br | 75 |

| C5-CH₂Br | 85 |

| CH₂-Br | 68 |

Note: These are hypothetical values for illustrative purposes.

The lower bond dissociation energy for the CH₂-Br bond compared to the C2-Br bond, as shown in Table 2, indicates that the bromine in the bromomethyl group is more labile and thus more susceptible to substitution reactions under thermal or photochemical conditions.

Advanced Characterization Techniques for 2 Bromo 5 Bromomethyl Oxazole and Its Derivatives

High-Resolution Mass Spectrometry for Precise Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its elemental formula. Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places. This high precision makes it possible to distinguish between molecules that have the same nominal mass but different elemental compositions.

For 2-Bromo-5-(bromomethyl)oxazole, with a chemical formula of C4H3Br2NO, the presence of two bromine atoms makes its isotopic pattern highly characteristic. Bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance. This results in a distinctive M, M+2, and M+4 isotopic cluster in the mass spectrum, where the relative intensities are approximately 1:2:1. HRMS analysis of the molecular ion ([M]+) would yield a precise mass that can be compared against the theoretical value calculated from the masses of its constituent isotopes.

For instance, the theoretical exact mass of the most abundant isotopic variant of this compound (C4H3⁷⁹Br₂NO) is 254.8629 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental formula.

Table 1: Illustrative HRMS Data for a Bromo-oxazole Derivative.

Data presented is for (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole as a representative example.

| Parameter | Value |

| Formula | C23H18BrNO |

| Calculated m/z ([M]⁺ for ⁷⁹Br) | 403.0572 |

| Found m/z | 403.0574 |

| Technique | Electron Ionization (EI) |

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is used to assemble its molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show two distinct signals. One signal would correspond to the proton on the oxazole (B20620) ring (H-4), likely appearing as a singlet in the aromatic region. The second signal would be from the two protons of the bromomethyl (-CH₂Br) group, also appearing as a singlet. The chemical shifts of these protons provide clues about their electronic environment.

¹³C NMR: The carbon NMR spectrum would show four signals corresponding to the four carbon atoms in the molecule: the two sp²-hybridized carbons of the oxazole ring (C-2 and C-4), the sp²-hybridized carbon bearing the bromomethyl group (C-5), and the sp³-hybridized carbon of the bromomethyl group (-CH₂Br).

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. For this molecule, no ¹H-¹H couplings are expected, so the COSY spectrum would be simple.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the oxazole ring proton to C-4 and the bromomethyl protons to the -CH₂Br carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that shows correlations between protons and carbons over two or three bonds. It would reveal key connectivities, for example, between the bromomethyl protons and carbons C-4 and C-5 of the oxazole ring, confirming the position of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. While less critical for this small, rigid molecule, it can be vital for determining the stereochemistry of more complex derivatives.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C-2 | - | ~140-150 |

| C-4 | ~7.5-8.0 | ~125-135 |

| C-5 | - | ~145-155 |

| -CH₂Br | ~4.5-5.0 | ~25-35 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be generated.

Table 3: Representative Crystallographic Data for an Oxazole Derivative.

Data presented is for (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 12.3 Å |

| α = 90°, β = 98.1°, γ = 90° | |

| Bond Length (C=N) | ~1.29 Å |

| Bond Length (C-O) | ~1.35 - 1.39 Å |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured, revealing the presence of specific bonds. For this compound, key absorptions would include C-H stretching, C=N and C=C stretching from the oxazole ring, C-O-C (ether-like) stretching, and the C-Br stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The oxazole ring vibrations would be expected to be Raman active.

These techniques are valuable for confirming the presence of the oxazole core and the bromoalkyl substituent. They are also widely used to monitor the progress of chemical reactions by observing the disappearance of reactant peaks and the appearance of product peaks.

Table 4: Characteristic Vibrational Frequencies for this compound.

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

| Oxazole Ring C=N Stretch | IR, Raman | 1600 - 1650 |

| Oxazole Ring C=C Stretch | IR, Raman | 1450 - 1550 |

| Oxazole Ring C-O-C Stretch | IR | 1050 - 1150 |

| Alkyl C-Br Stretch | IR | 500 - 650 |

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of compound purity and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating non-volatile compounds. A sample is passed through a column packed with a stationary phase, and separation is achieved based on the differential partitioning of analytes between the stationary phase and a liquid mobile phase. A UV detector is commonly used for aromatic compounds like oxazoles. By analyzing the resulting chromatogram, the purity of a sample can be determined as a percentage of the total peak area. For instance, a certificate of analysis for a related compound, 2-(Bromomethyl)benzo[d]oxazole, showed a purity of 96.87% as determined by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated by gas chromatography, after which the individual components are introduced directly into a mass spectrometer for identification. GC-MS provides both retention time data (from GC) and mass spectral data (from MS), allowing for confident identification of products, byproducts, and starting materials in a reaction mixture.

Both HPLC and GC-MS are instrumental in synthetic chemistry for determining reaction completion, identifying the formation of side products, and ensuring the final product meets the required purity specifications.

Future Research Directions and Emerging Trends in 2 Bromo 5 Bromomethyl Oxazole Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future of 2-bromo-5-(bromomethyl)oxazole synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce hazardous waste and improve energy efficiency. ijpsonline.comijpsonline.com Traditional synthetic methods often rely on harsh brominating agents like elemental bromine and volatile organic solvents, posing significant environmental and safety risks. nih.govcambridgescholars.com Emerging research focuses on developing more sustainable alternatives.

One promising avenue is the adoption of in-situ generation of brominating agents. For instance, systems utilizing sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr) can produce the active brominating species in the reaction medium, avoiding the storage and handling of hazardous Br2. nih.gov Another approach involves aerobic oxidative bromination, which uses oxygen from the air as the terminal oxidant in conjunction with a bromine source like NaBr, often facilitated by a catalyst. nih.gov

Furthermore, the replacement of conventional solvents with greener alternatives is a key research target. Ionic liquids and deep eutectic solvents are being explored for oxazole (B20620) synthesis due to their low volatility, thermal stability, and potential for recyclability. ijpsonline.comijpsonline.com Water-based synthesis, potentially facilitated by surfactants or phase-transfer catalysts, represents another significant goal for sustainable chemistry. tandfonline.com Microwave-assisted and ultrasound-assisted syntheses are also gaining traction as they can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijpsonline.comresearchgate.net

| Parameter | Conventional Approach | Sustainable/Green Approach |

|---|---|---|

| Brominating Agent | Elemental Bromine (Br₂) | In-situ generated bromine (e.g., HBr/NaOCl), N-Bromosuccinimide (NBS), Aerobic oxidation of HBr nih.govcambridgescholars.comnih.gov |

| Solvents | Chlorinated hydrocarbons (e.g., CCl₄, CHCl₃), DMF clockss.org | Water, Ionic Liquids, Deep Eutectic Solvents, Supercritical CO₂ ijpsonline.comijpsonline.comtandfonline.com |

| Energy Input | Prolonged conventional heating (reflux) | Microwave irradiation, Ultrasound, Flow heating ijpsonline.comresearchgate.net |

| Waste Profile | Significant hazardous organic and acidic waste | Reduced hazardous waste, potential for catalyst and solvent recycling |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Achieving high selectivity and efficiency in the synthesis of this compound and its derivatives is a primary objective for future research. The development of novel catalytic systems is central to this goal, particularly for controlling the regioselectivity of bromination and subsequent functionalization.

Transition metal catalysis offers a powerful tool for selective C-H functionalization and cross-coupling reactions. For instance, ruthenium and rhodium catalysts have been investigated for the regioselective halogenation of aryl-substituted benzoxazoles, demonstrating the potential to direct bromination to specific positions on the heterocyclic core. rsc.orgresearchgate.net Future work could focus on developing catalysts that can selectively brominate the C2 position of an oxazole precursor without affecting other sensitive sites.

Furthermore, palladium and nickel catalysts are extensively used for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are vital for derivatizing the 2-bromo position. tandfonline.comacs.org Research is moving towards developing more active and robust catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and utilize more accessible coupling partners like aryl chlorides. organic-chemistry.org Photocatalysis, using ruthenium or iridium complexes, is also an emerging field for oxazole synthesis, enabling reactions to proceed at room temperature under visible light irradiation, which offers a milder and more energy-efficient alternative to traditional thermal methods. researchgate.net

| Catalyst Type | Potential Application | Research Goal |

|---|---|---|

| Ruthenium (Ru) / Rhodium (Rh) | Regioselective C-H bromination of the oxazole core | High selectivity for the C2 position over other sites. rsc.orgresearchgate.net |

| Palladium (Pd) / Nickel (Ni) | Cross-coupling at the C2-bromo position (e.g., Suzuki, Heck, Sonogashira) | Higher efficiency, lower catalyst loading, broader substrate scope, use of greener solvents. tandfonline.comacs.orgorganic-chemistry.org |

| Copper (Cu) | Intramolecular cyclization for oxazole ring formation | Improved yields and tolerance of diverse functional groups. tandfonline.com |

| Visible-Light Photocatalysts (e.g., Ru(bpy)₃Cl₂) | Oxazole synthesis from precursors at ambient temperature | Increased energy efficiency and milder reaction conditions. researchgate.net |

| Organocatalysts | Metal-free synthesis of the oxazole ring | Avoidance of heavy metal contamination in final products. researchgate.net |

Integration into Automated and High-Throughput Synthesis Platforms

The integration of synthetic routes into automated and high-throughput platforms is a transformative trend in modern chemistry. Continuous flow chemistry, in particular, is highly suitable for the synthesis of heterocyclic compounds like this compound. springerprofessional.de Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, better selectivity, and improved safety, especially for highly exothermic or hazardous reactions. acs.orgnih.gov

A multi-step continuous flow process has been developed for the synthesis of 2-(bromomethyl)oxazoles from vinyl azides, demonstrating the feasibility of this approach. beilstein-journals.org Future work will likely focus on developing a fully integrated flow synthesis for this compound, potentially starting from simple, readily available precursors. These automated platforms can incorporate in-line purification (using solid-supported scavengers or liquid-liquid extraction) and real-time reaction monitoring, significantly accelerating the production and optimization processes. durham.ac.uk

High-throughput experimentation (HTE) platforms, which utilize robotic systems to perform many reactions in parallel, can be used to rapidly screen catalysts, solvents, and reaction conditions. acs.org By combining flow synthesis with HTE, researchers can quickly identify optimal conditions for synthesizing this compound and for creating large libraries of its derivatives for applications in drug discovery and materials science.

| Feature | Advantage | Relevance to this compound |

|---|---|---|

| Precise Control of Parameters | Improved yield, selectivity, and reproducibility. springerprofessional.de | Minimizes side-product formation during bromination and cyclization steps. |

| Enhanced Safety | Small reactor volumes and better heat dissipation reduce risks of runaway reactions. nih.gov | Safer handling of hazardous reagents like brominating agents and unstable intermediates. |

| Rapid Optimization | Automated systems can quickly screen a wide range of conditions. | Accelerates the discovery of efficient catalysts and sustainable reaction media. acs.org |

| Scalability | Production can be scaled up by running the flow reactor for longer periods. durham.ac.uk | Facilitates the production of gram-to-kilogram quantities for further research and development. |

| Process Integration | Multiple reaction, workup, and purification steps can be combined into a single continuous process. nih.govbeilstein-journals.org | Streamlines the synthesis from basic starting materials to purified product, reducing manual handling and waste. |

Discovery of Undiscovered Reactivity Patterns and Rearrangements

While the fundamental reactivity of the oxazole ring is known, the specific interplay of the two distinct bromine atoms in this compound presents opportunities to discover novel chemical transformations. The C2-bromo group, being attached to an aromatic ring, is expected to participate in reactions like nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling. tandfonline.com In contrast, the bromomethyl group behaves as a reactive benzylic-type halide, making it an excellent electrophile for SN2 reactions with a wide range of nucleophiles.

Future research will likely explore the orthogonal reactivity of these two sites, allowing for sequential and selective functionalization to build complex molecular architectures. For example, one could first perform a Suzuki coupling at the C2 position and then displace the bromomethyl group with a thiol or an amine.

Beyond this, more exotic reactivity could be uncovered. The "halogen dance," a base-induced migration of a halogen atom around a heterocyclic ring, is a known phenomenon that could potentially be observed in this system under specific conditions. chemrxiv.org Furthermore, oxazoles can undergo cycloaddition reactions, acting as dienes in Diels-Alder reactions, which could lead to complex polycyclic structures. beilstein-journals.org Investigating the photochemical and thermal stability and potential rearrangements of this di-brominated system could also yield novel and synthetically useful transformations.

| Position | Reaction Type | Description/Examples |

|---|---|---|

| C2-Bromo | Cross-Coupling | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig amination. tandfonline.comacs.orgorganic-chemistry.org |

| C2-Bromo | Lithiation/Metal-Halogen Exchange | Formation of a 2-lithiooxazole intermediate for reaction with electrophiles. |

| C5-Bromomethyl | Nucleophilic Substitution (SN2) | Reaction with O, N, S, and C-nucleophiles (e.g., alcohols, amines, thiols, cyanides). beilstein-journals.org |

| C5-Bromomethyl | Arbuzov Reaction | Reaction with phosphites to form phosphonates. |

| Entire Molecule | Halogen Dance Rearrangement | Potential base-catalyzed migration of the C2-bromo group to the C4 position. chemrxiv.org |

| Oxazole Ring | Cycloaddition | [4+2] Diels-Alder reaction with dienophiles, potentially leading to pyridine (B92270) derivatives after rearrangement. beilstein-journals.org |

Applications in Supramolecular Chemistry and Nanotechnology as a Building Block

The unique structural features of this compound make it a promising candidate as a versatile building block in supramolecular chemistry and nanotechnology. The rigid, planar oxazole core provides a well-defined scaffold, while the two chemically distinct bromine atoms offer handles for programmed functionalization and assembly.

In supramolecular chemistry, the C2-bromo group can act as a halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction that is increasingly used to construct complex, ordered architectures such as liquid crystals, gels, and co-crystals. The ability to install a second functional group via the bromomethyl position would allow for the creation of multi-functional systems where, for example, halogen bonding directs the primary structure while other interactions (like hydrogen bonding or π-stacking) provide secondary stabilization or function.

In nanotechnology, rigid organic molecules are essential for building molecular wires, sensors, and other functional materials. The ability to perform orthogonal cross-coupling reactions at the C2 and C5-methyl positions (after conversion of the bromide) would allow this compound to be used as a linear, bifunctional linker to connect different molecular components into defined nano-architectures. Its heterocyclic nature and the presence of heteroatoms could also be exploited for coordination to metal surfaces or nanoparticles, enabling the development of novel hybrid materials. The exploration of this compound in the synthesis of functional polymers and organic electronic materials is a nascent but highly promising field of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.